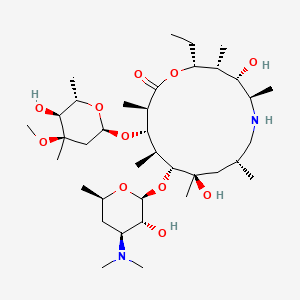
2-Acetamido-3-(benzyloxy)benzoic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-3-(benzyloxy)benzoic Acid Methyl Ester is a chemical compound with the molecular formula C₁₇H₁₇NO₄ and a molecular weight of 299.32 g/mol. It is an intermediate in the synthesis of metabolites of Bentazon, a selective post-emergence herbicide. This compound is typically a white solid and is soluble in solvents like dichloromethane (DCM), dimethyl sulfoxide (DMSO), and ethyl acetate.
Vorbereitungsmethoden
The synthesis of 2-Acetamido-3-(benzyloxy)benzoic Acid Methyl Ester involves several steps. One common method includes the acylation of 3-(benzyloxy)benzoic acid with acetic anhydride in the presence of a catalyst, followed by esterification with methanol . The reaction conditions typically involve heating under reflux and the use of a strong acid catalyst like sulfuric acid to facilitate the esterification process .
Analyse Chemischer Reaktionen
2-Acetamido-3-(benzyloxy)benzoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group using reagents like zinc or tin in dilute mineral acid.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Acetamido-3-(benzyloxy)benzoic Acid Methyl Ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including herbicides like Bentazon.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Acetamido-3-(benzyloxy)benzoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of Bentazon metabolites, it acts as a precursor that undergoes enzymatic transformations . The molecular targets include enzymes involved in the metabolic pathways of herbicides, leading to the formation of active metabolites that exert herbicidal effects .
Vergleich Mit ähnlichen Verbindungen
2-Acetamido-3-(benzyloxy)benzoic Acid Methyl Ester can be compared with other similar compounds, such as:
2-Acetamido-3-(benzyloxy)benzoic Acid: Similar structure but lacks the methyl ester group.
3-(Benzyloxy)benzoic Acid: Lacks the acetamido group and methyl ester group.
2-Acetamido-3-(benzyloxy)benzoic Acid Ethyl Ester: Similar structure but has an ethyl ester group instead of a methyl ester group.
These compounds share structural similarities but differ in their functional groups, which can influence their chemical reactivity and applications.
Eigenschaften
Molekularformel |
C17H17NO4 |
|---|---|
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
methyl 2-acetamido-3-phenylmethoxybenzoate |
InChI |
InChI=1S/C17H17NO4/c1-12(19)18-16-14(17(20)21-2)9-6-10-15(16)22-11-13-7-4-3-5-8-13/h3-10H,11H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
IEYZIYDWQKTIMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=CC=C1OCC2=CC=CC=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2,2,3,3,5,5,6,6-Octadeuterio-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B13851144.png)

![(3R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851155.png)




![1-[2-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13851174.png)




